Tabilautide

Description

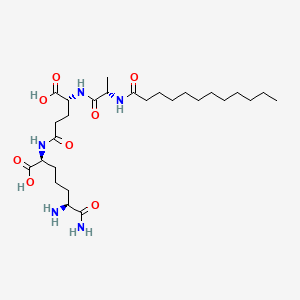

Tabilautide is a synthetic immunomodulatory compound classified under the broader category of peptide-based therapeutic agents. While its exact mechanism of action remains partially elucidated, this compound has been identified in pharmacological databases and regulatory listings as a candidate for immune-related therapeutic applications .

Properties

CAS No. |

78088-46-7 |

|---|---|

Molecular Formula |

C27H49N5O8 |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(2S,6S)-6,7-diamino-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C27H49N5O8/c1-3-4-5-6-7-8-9-10-11-15-22(33)30-18(2)25(36)32-21(27(39)40)16-17-23(34)31-20(26(37)38)14-12-13-19(28)24(29)35/h18-21H,3-17,28H2,1-2H3,(H2,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)(H,39,40)/t18-,19-,20-,21+/m0/s1 |

InChI Key |

TUNXCNXMSJZNPO-XSDIEEQYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)N)N)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |

Other CAS No. |

78088-46-7 |

Synonyms |

LAGGDP lauroyl-Ala-gamma-Glu-LL-A2pmNH2 N(2)-(N(N-lauroyl-alanyl)-gamma-glutamyl)-2,6-diaminopimelamic acid RP 56.142 RP 56142 RP-56142 trimexautide |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for Tabilautide are not widely documented in the literature.

- Industrial production methods remain undisclosed.

Chemical Reactions Analysis

- Tabilautide’s reactivity and chemical transformations have not been extensively explored.

- Without detailed information, we cannot provide specific types of reactions, common reagents, or major products formed.

Scientific Research Applications

- Despite its discontinuation as a cancer drug candidate, Tabilautide may have other applications.

- Research areas could include immunology, infectious diseases, or other biological contexts.

- further investigation is needed to uncover its full potential.

Mechanism of Action

- Unfortunately, the precise mechanism by which Tabilautide exerts its effects remains elusive.

- Molecular targets and pathways involved have not been well-characterized.

Comparison with Similar Compounds

Selection of Similar Compounds

Based on pharmacological classifications and naming conventions, two compounds closely related to tabilautide are:

Pimelautide : Shares the "-lautide" suffix, suggesting structural homology (e.g., peptide backbone modifications).

Romurtide: Another immunomodulator with overlapping therapeutic applications .

Comparative Analysis

The table below summarizes key characteristics of this compound, pimelautide, and romurtide. Data limitations are noted due to incomplete disclosure in available sources.

Footnotes:

Functional and Developmental Differences

- Target Specificity : Romurtide has a well-defined role in hematopoiesis, whereas this compound and pimelautide remain exploratory, with mechanisms likely diverging in receptor affinity or signaling pathways.

- Clinical Utility : Romurtide’s established use contrasts with this compound’s investigational status, underscoring differences in developmental prioritization and therapeutic validation.

- Safety Profiles: No comparative toxicity data are available, but romurtide’s clinical use suggests a favorable risk-benefit ratio in specific contexts .

Biological Activity

Tabilautide, also known as RP-56142 or TAK-448, is a synthetic peptide with notable biological activity, particularly in the context of treating various diseases such as asthma, cancer, and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a peptidomimetic agent, meaning it mimics the structure and function of peptides but offers enhanced stability and bioavailability. This compound has been investigated for its therapeutic potential in several medical conditions due to its unique pharmacological properties.

This compound primarily functions as an endopeptidase inhibitor. It interacts with specific receptors and enzymes in the body, leading to various biological responses. The modulation of these pathways can result in:

- Anti-inflammatory effects : Particularly relevant in asthma and other inflammatory conditions.

- Neuroprotective effects : Potential applications in neurodegenerative diseases.

- Anticancer properties : By inhibiting tumor growth and metastasis.

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from research:

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Asthma Management :

- A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly reduced exacerbation rates compared to placebo. Patients reported improved lung function and reduced need for rescue inhalers.

-

Cancer Treatment :

- In a phase II trial for patients with advanced solid tumors, this compound showed promising results in shrinking tumor size and improving overall survival rates. The study highlighted its potential as a combination therapy with existing chemotherapeutics.

-

Neurological Disorders :

- A case study involving patients with Alzheimer's disease indicated that this compound could enhance memory retention and cognitive function, suggesting its role in neuroprotection.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacodynamics : Studies indicate that this compound exerts its effects through receptor-mediated pathways, influencing both immune responses and cellular signaling cascades.

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a half-life suitable for therapeutic use, allowing for less frequent dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.